2-Naphthalen-1-ylpropan-1-amine
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Overview
Description
2-(Naphthalen-1-yl)propan-1-amine is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene with a suitable alkylating agent followed by amination. For example, naphthalene can be reacted with 1-bromo-2-propanol in the presence of a base to form 2-(naphthalen-1-yl)propan-1-ol, which is then converted to the amine using ammonia or an amine source under reductive conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(naphthalen-1-yl)propan-1-amine may involve large-scale alkylation and amination processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)propan-1-amine: Similar structure but with the naphthalene ring attached at a different position.
1-(Naphthalen-1-yl)propan-2-amine: Similar structure but with the amine group attached at a different position.
2-Methyl-2-(naphthalen-2-yl)propan-1-amine: Contains a methyl group in addition to the naphthalene and amine groups
Uniqueness
2-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
27557-86-4 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3 |
InChI Key |
KHUQUPPTRUPPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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